4-Iododibenzothiophene
Overview
Description
4-Iododibenzothiophene is an organic compound with the chemical formula C12H7IS. It is a derivative of dibenzothiophene, where an iodine atom is substituted at the fourth position of the dibenzothiophene ring. This compound is known for its unique structural properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iododibenzothiophene can be synthesized through the lithiation of dibenzothiophene followed by reaction with iodine. The lithiation process involves the use of n-butyllithium in tetrahydrofuran (THF) to generate the 4-lithiated intermediate, which is then reacted with iodine to yield this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting dibenzothiophene with iodine in the presence of a catalyst. This reaction is carried out under an inert atmosphere, and common solvents used include dichloromethane and dichloroethane .
Chemical Reactions Analysis
Types of Reactions: 4-Iododibenzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The iodine atom can be reduced to form dibenzothiophene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include various substituted dibenzothiophenes.
Oxidation Reactions: Products include dibenzothiophene sulfoxides and sulfones.
Reduction Reactions: The major product is dibenzothiophene.
Scientific Research Applications
4-Iododibenzothiophene is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of biological processes and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-iododibenzothiophene involves its interaction with various molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to undergo substitution, oxidation, and reduction reactions, which modify its structure and properties .
Comparison with Similar Compounds
Dibenzothiophene: The parent compound without the iodine substitution.
4-Bromodibenzothiophene: A similar compound with a bromine atom instead of iodine.
4-Chlorodibenzothiophene: A similar compound with a chlorine atom instead of iodine.
Uniqueness: 4-Iododibenzothiophene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and polarizability influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-iododibenzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKILYZCQRUBEIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332506 | |
Record name | 4-Iododibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132034-89-0 | |
Record name | 4-Iododibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-IODODIBENZOTHIOPHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding 4-Iododibenzothiophene?
A1: The research paper investigates the behavior of this compound when reacted with sodamide (NaNH2) as an aminating agent []. The study focuses on an unexpected rearrangement that occurs during this reaction, highlighting a unique reactivity pattern of this compound under these specific conditions [].
Q2: Does the research mention any specific applications of this compound or its derivatives?
A2: While the paper focuses on the fundamental reactivity of this compound in a specific chemical reaction, it doesn't delve into particular applications of the compound or its derivatives []. The study primarily contributes to the understanding of the compound's chemical behavior, which could be valuable for future research exploring its potential applications.
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